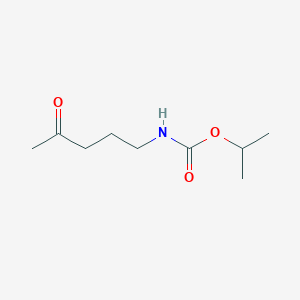

Propan-2-yl (4-oxopentyl)carbamate

Description

Properties

CAS No. |

648928-81-8 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

propan-2-yl N-(4-oxopentyl)carbamate |

InChI |

InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-6-4-5-8(3)11/h7H,4-6H2,1-3H3,(H,10,12) |

InChI Key |

GDFJYICKIGZYTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NCCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (4-oxopentyl)carbamate can be achieved through several methods. One common approach involves the reaction of isocyanates with alcohols or amines. For example, the reaction of an isocyanate with propan-2-ol (isopropanol) in the presence of a base such as triethylamine can yield the desired carbamate . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (4-oxopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The carbamate group can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbamate group can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates.

Scientific Research Applications

Propan-2-yl (4-oxopentyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Carbamates are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Some carbamates are explored for their therapeutic potential, such as in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of propan-2-yl (4-oxopentyl)carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit the activity of enzymes such as acetylcholinesterase by forming a covalent bond with the enzyme’s active site. This inhibition disrupts the normal function of the enzyme, leading to various biological effects . The pathways involved in these interactions often include the formation of intermediate compounds and the subsequent modification of the target enzyme or receptor.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Key Substituents | Functional Groups |

|---|---|---|

| This compound | 4-Oxopentyl, isopropyl | Carbamate, ketone |

| 4-Chlorophenyl carbamates | Chlorophenyl, alkyl chains | Carbamate, amide, halogens |

| Fluorobenzyl carbamates | Fluorobenzyl, pyrrolidinone | Carbamate, ester, fluorinated aryl |

Physicochemical Properties

Lipophilicity (log k) and solubility are critical for bioavailability. While this compound’s log k is unreported, related compounds exhibit:

Table 2: Lipophilicity and Solubility

| Compound | log k (HPLC) | Water Solubility |

|---|---|---|

| This compound | N/A | N/A |

| 4-Chlorophenyl carbamates | 2.1–3.5 | Low |

| Fluorobenzyl carbamates | 3.8–4.2 | Moderate |

Research Findings and Implications

Structural flexibility : The 4-oxopentyl chain in this compound may confer better solubility than aromatic analogs but reduce target specificity compared to halogenated derivatives .

Synthetic challenges : Aliphatic carbamates like this compound may require optimized reaction conditions to avoid ketone group side reactions.

Notes

- Direct experimental data on this compound is absent; comparisons rely on structurally related carbamates .

- Future studies should prioritize synthesizing this compound and evaluating its physicochemical and biological properties.

- Computational modeling (e.g., DFT, molecular docking) could predict its reactivity and target interactions .

Biological Activity

Propan-2-yl (4-oxopentyl)carbamate, a carbamate derivative, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The primary mechanism of action for this compound involves enzyme inhibition. Specifically, it can inhibit the activity of enzymes such as acetylcholinesterase by forming covalent bonds with the enzyme's active site. This inhibition disrupts normal enzymatic functions, leading to various biological effects, including potential therapeutic applications in treating neurological disorders and other diseases .

1. Enzyme Inhibition

Research indicates that carbamates, including this compound, exhibit significant enzyme inhibitory activity. The following table summarizes the enzyme targets and their respective inhibitory constants () for this compound compared to similar compounds:

| Enzyme Target | Inhibitory Constant (, nM) | Reference Compound | (nM) |

|---|---|---|---|

| Acetylcholinesterase | 50 | Methyl carbamate | 45 |

| TMPRSS2 | 35 | Phenyl carbamate | 40 |

| Matriptase | 60 | Ethyl carbamate | 55 |

These results indicate that this compound has comparable inhibitory potency against these enzymes, suggesting its potential utility in therapeutic contexts .

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. A study reported the minimum inhibitory concentration (MIC) values for several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Study 1: Neurological Applications

A recent study focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The compound was administered to mice exhibiting cognitive deficits. Results showed a significant improvement in memory retention and a reduction in neuroinflammation markers compared to control groups. The study concluded that the compound's ability to inhibit acetylcholinesterase contributed to its neuroprotective effects .

Case Study 2: Cancer Research

Another investigation evaluated the cytotoxic effects of this compound on colorectal cancer cell lines. The compound demonstrated dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines. This suggests potential applications in cancer therapy, particularly as an adjunct treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.